molecular formula C9H11F2NO B12833077 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine

1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine

Cat. No.: B12833077
M. Wt: 187.19 g/mol
InChI Key: WXJVNMAVIDAHTI-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with appropriate amine derivatives under palladium-catalyzed conditions . The reaction conditions often include the use of solvents like tetrahydrofuran, ethanol, and toluene, with heating and reflux .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one
  • 1-(3,4-Difluoro-5-methoxyphenyl)-3,3-dimethyl-1-butanone

Comparison: Compared to these similar compounds, 1-(3,4-Difluoro-5-methoxyphenyl)-N-methylmethanamine is unique due to its methylated amine group, which can significantly influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties and applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-5-6-3-7(10)9(11)8(4-6)13-2/h3-4,12H,5H2,1-2H3

InChI Key

WXJVNMAVIDAHTI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)F)OC

Origin of Product

United States

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